2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride 2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172938-80-5
VCID: VC5529327
InChI: InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H
SMILES: CC(CN)N1CCC2=CC=CC=C2C1.Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.75

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride

CAS No.: 1172938-80-5

Cat. No.: VC5529327

Molecular Formula: C12H19ClN2

Molecular Weight: 226.75

* For research use only. Not for human or veterinary use.

2-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine hydrochloride - 1172938-80-5

Specification

CAS No. 1172938-80-5
Molecular Formula C12H19ClN2
Molecular Weight 226.75
IUPAC Name 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H18N2.ClH/c1-10(8-13)14-7-6-11-4-2-3-5-12(11)9-14;/h2-5,10H,6-9,13H2,1H3;1H
Standard InChI Key NNECPHKHNAPOCL-UHFFFAOYSA-N
SMILES CC(CN)N1CCC2=CC=CC=C2C1.Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 3,4-dihydroisoquinoline moiety fused to a propan-1-amine group, with a hydrochloride salt enhancing its stability. The IUPAC name, 2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride, reflects this arrangement . The SMILES notation (CC(CN)N1CCC2=CC=CC=C2C1.Cl) further illustrates the connectivity of the isoquinoline ring, amine group, and chloride ion.

Physicochemical Profile

Key physicochemical properties are summarized below:

PropertyValue
CAS Number1172938-80-5
Molecular FormulaC₁₂H₁₉ClN₂
Molecular Weight226.75 g/mol
IUPAC Name2-(3,4-dihydro-1H-isoquinolin-2-yl)propan-1-amine;hydrochloride
SMILESCC(CN)N1CCC2=CC=CC=C2C1.Cl
SolubilityNot available

Source:

The lack of solubility data necessitates empirical determination for specific experimental conditions.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis typically begins with commercially available isoquinoline derivatives, involving multi-step reactions to construct the dihydroisoquinoline framework. Key steps include:

  • Reduction of Isoquinoline: Catalytic hydrogenation or borohydride reduction yields the dihydroisoquinoline core.

  • Amine Functionalization: Coupling the core with propan-1-amine via reductive amination or nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Reagents such as sodium cyanoborohydride (for reductive amination) and coupling agents like EDCI/HOBt are commonly employed.

Chemical Reactivity

The amine group enables nucleophilic reactions, while the aromatic system participates in electrophilic substitutions. For example:

  • Acylation: Reacts with acyl chlorides to form amides.

  • Alkylation: Forms quaternary ammonium salts with alkyl halides.

  • Oxidation: The dihydroisoquinoline ring can oxidize to isoquinoline under strong oxidizing conditions.

These reactions facilitate its use as a chiral auxiliary in asymmetric synthesis, where it induces enantioselectivity in carbon-carbon bond-forming reactions.

Mechanism of Action: Dopamine D1 Receptor Modulation

Neurological Implications

D1 receptors are critical in motor control, cognition, and reward pathways. Enhanced D1 activity could ameliorate symptoms in:

  • Parkinson’s Disease: Compensating for dopaminergic neuron loss in the substantia nigra.

  • Schizophrenia: Addressing hypodopaminergia in cortical regions linked to cognitive deficits .

Therapeutic Applications

Parkinson’s Disease

Preclinical studies on analogous compounds show improved locomotor activity in rodent models, suggesting potential for reducing bradykinesia and rigidity .

Schizophrenia

D1 PAMs may enhance cortical dopamine signaling, potentially improving working memory and executive function deficits .

Other Neurological Disorders

Emerging evidence suggests roles in depression and addiction, though further validation is required.

ApplicationMechanismSupporting Evidence
Parkinson’s DiseaseD1 receptor potentiationPatent studies on analogs
SchizophreniaCortical dopamine modulationIsoquinoline derivative research
Hazard StatementPrecautionary Measures
H315: Skin irritationUse nitrile gloves and lab coats
H319: Eye damageWear safety goggles
H335: Respiratory irritationUse fume hoods

Role in Asymmetric Synthesis

Chiral Auxiliary Applications

The compound’s chiral center and rigid isoquinoline structure make it effective for inducing enantioselectivity in:

  • Aldol Reactions: Facilitating stereocontrol in ketone-enolate additions.

  • Michael Additions: Directing nucleophile-electrophile interactions.

Advantages Over Traditional Auxiliaries

Compared to Evans oxazolidinones or Oppolzer’s sultams, this auxiliary offers:

  • Cost Efficiency: Simplified synthesis from readily available precursors.

  • Versatility: Compatibility with diverse reaction conditions.

Comparative Analysis with Related Compounds

While exact analogs are poorly characterized, broader isoquinoline derivatives exhibit varied bioactivities:

  • Tetrahydroisoquinolines: Often serve as opioid receptor ligands.

  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shows neuroprotective effects in Parkinson’s models.

The propan-1-amine substituent in this compound likely enhances blood-brain barrier permeability compared to bulkier analogs, potentiating central nervous system activity .

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